4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride
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Overview
Description
4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride is a chemical compound with a molecular formula of C12H19Cl2N3O2S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a piperazine ring, a benzene sulfonamide group, and a chloro substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with N-(2-aminoethyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional steps such as solvent extraction, distillation, and crystallization to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and alkyl halides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or hydrogen peroxide and reducing agents like sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis involves sodium hydroxide or potassium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound with altered functional groups.
Hydrolysis: Products include the corresponding sulfonic acid and amine derivatives.
Scientific Research Applications
4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide: A high-affinity and selective dopamine D4 receptor ligand.
4-chloro-6-(4-piperazin-1-yl-1H-pyrazol-5-yl)benzene-1,3-diol: A compound with similar structural features.
2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol: Known for its use as a cetirizine impurity.
Uniqueness
4-chloro-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H20Cl3N3O2S |
---|---|
Molecular Weight |
376.7 g/mol |
IUPAC Name |
4-chloro-N-(2-piperazin-1-ylethyl)benzenesulfonamide;dihydrochloride |
InChI |
InChI=1S/C12H18ClN3O2S.2ClH/c13-11-1-3-12(4-2-11)19(17,18)15-7-10-16-8-5-14-6-9-16;;/h1-4,14-15H,5-10H2;2*1H |
InChI Key |
XRVWYNUKBZVJMD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCNS(=O)(=O)C2=CC=C(C=C2)Cl.Cl.Cl |
Origin of Product |
United States |
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